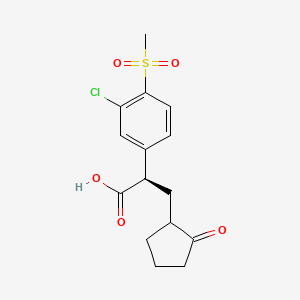

(R)-2-(3-Chloro-4-methanesulfonylphenyl)-3-(2-oxocyclopentyl)propionic acid

CAS No.: 625113-52-2

Cat. No.: VC3950025

Molecular Formula: C15H17ClO5S

Molecular Weight: 344.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 625113-52-2 |

|---|---|

| Molecular Formula | C15H17ClO5S |

| Molecular Weight | 344.8 g/mol |

| IUPAC Name | (2R)-2-(3-chloro-4-methylsulfonylphenyl)-3-(2-oxocyclopentyl)propanoic acid |

| Standard InChI | InChI=1S/C15H17ClO5S/c1-22(20,21)14-6-5-9(8-12(14)16)11(15(18)19)7-10-3-2-4-13(10)17/h5-6,8,10-11H,2-4,7H2,1H3,(H,18,19)/t10?,11-/m1/s1 |

| Standard InChI Key | PGXGGUSHFUXQHF-RRKGBCIJSA-N |

| Isomeric SMILES | CS(=O)(=O)C1=C(C=C(C=C1)[C@@H](CC2CCCC2=O)C(=O)O)Cl |

| SMILES | CS(=O)(=O)C1=C(C=C(C=C1)C(CC2CCCC2=O)C(=O)O)Cl |

| Canonical SMILES | CS(=O)(=O)C1=C(C=C(C=C1)C(CC2CCCC2=O)C(=O)O)Cl |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound (C₁₅H₁₇ClO₅S) features three distinct structural domains:

-

Aromatic core: A 3-chloro-4-methanesulfonylphenyl group providing electron-withdrawing characteristics .

-

Chiral center: The (R)-configuration at the α-carbon of the propionic acid chain, critical for stereoselective interactions.

-

Cyclic ketone: A 2-oxocyclopentyl group contributing conformational flexibility and potential hydrogen-bonding sites .

The molecular weight is 344.8 g/mol, with computed topological polar surface area (TPSA) of 91.6 Ų, suggesting moderate membrane permeability .

Spectroscopic and Computational Data

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis employs a multi-step strategy, with critical innovations documented in patent CN103508890A :

Step 1: Formation of 3-(2-oxocyclopentyl)propionic ester

-

Reactants: Cyclopentanone, morpholine, p-toluenesulfonic acid, acrylate

-

Conditions: Toluene solvent, reflux (110–120°C), 4-hour acrylate addition

Step 2: Hydrolysis to propionic acid

-

Reagents: NaOH/MeOH/H₂O (10:2:7 v/v)

-

Workup: Acidification to pH 3–5, extraction with dichloromethane

| Parameter | Value | Source |

|---|---|---|

| Cyclopentanone ratio | 1:1.2 (vs morpholine) | |

| Reaction time | 7–9 hours total | |

| Purity | 97% (HPLC) |

Industrial Scalability

The one-pot methodology reduces purification steps compared to traditional routes (e.g., Journal of Organic Chemistry, 1964), aligning with green chemistry principles . VulcanChem reports batch production capacities up to 10 kg for research applications.

Physicochemical Properties

Spectroscopic Profiles

-

IR (KBr): 1715 cm⁻¹ (C=O stretch), 1350/1150 cm⁻¹ (S=O asym/sym)

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.85 (d, J=8.4 Hz, 1H, aromatic)

-

δ 3.21 (s, 3H, SO₂CH₃)

-

δ 2.88–2.94 (m, 1H, cyclopentyl)

-

Pharmaceutical Relevance

Biological Target Hypotheses

While direct target data are unavailable, structural analogs suggest potential for:

-

PDE9 inhibition: The 2-oxocyclopentyl group mimics cyclic nucleotide substrates

-

COX-2 modulation: Methanesulfonyl group similarity to celecoxib derivatives

Preclinical Applications

| Supplier | Purity | Packaging | Price Range |

|---|---|---|---|

| Amadis Chemical | 97% | 10 mg–100 g | $50–$200/g |

| VulcanChem | 95% | 1 g–10 kg | $120–$450/g |

Future Research Directions

-

Pharmacokinetic studies: ADMET profiling for lead optimization

-

Crystallography: X-ray structure to guide computational modeling

-

Process chemistry: Continuous-flow synthesis for scale-up

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume